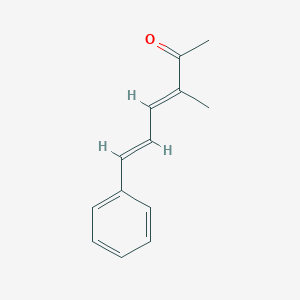

3,5-Hexadien-2-one, 3-methyl-6-phenyl-

Description

BenchChem offers high-quality 3,5-Hexadien-2-one, 3-methyl-6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Hexadien-2-one, 3-methyl-6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19520-38-8 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(3E,5E)-3-methyl-6-phenylhexa-3,5-dien-2-one |

InChI |

InChI=1S/C13H14O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-10H,1-2H3/b10-6+,11-7+ |

InChI Key |

CGIJXXFGNLODHX-JMQWPVDRSA-N |

SMILES |

CC(=CC=CC1=CC=CC=C1)C(=O)C |

Isomeric SMILES |

C/C(=C\C=C\C1=CC=CC=C1)/C(=O)C |

Canonical SMILES |

CC(=CC=CC1=CC=CC=C1)C(=O)C |

Other CAS No. |

19520-38-8 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-, a polyunsaturated ketone with potential applications in chemical synthesis and drug discovery. Due to a lack of specific experimental data in publicly available literature, this guide presents a plausible synthetic route and outlines expected characterization data based on established principles of organic chemistry and analogy to structurally similar compounds. The proposed synthesis utilizes the Wittig reaction, a robust method for olefination. Detailed protocols, data interpretation guidelines, and potential areas for biological investigation are discussed to facilitate further research into this compound.

Physicochemical and Spectroscopic Data

Precise experimental data for 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is not currently available in the literature. The following tables summarize its known molecular properties and provide predicted spectroscopic data based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O | PubChem |

| Molecular Weight | 186.25 g/mol | PubChem |

| Appearance | Pale yellow solid (Predicted) | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 5H, Ar-H), 7.00-6.80 (m, 2H, vinyl-H), 6.30-6.10 (m, 1H, vinyl-H), 2.35 (s, 3H, COCH₃), 2.10 (s, 3H, C=C-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5 (C=O), 143.0, 141.0, 136.0, 130.0, 129.0, 128.5, 127.0, 126.0 (vinyl and aromatic C), 27.0 (COCH₃), 20.0 (C=C-CH₃) |

| FTIR (cm⁻¹) | ~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1665 (C=O stretch, conjugated), ~1620, 1590 (C=C stretch) |

| Mass Spectrometry (EI) | m/z (%) = 186 [M]⁺, 171 [M-CH₃]⁺, 143 [M-COCH₃]⁺, 77 [C₆H₅]⁺ |

Proposed Synthesis Protocol

A reliable method for the synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.[1][2]

Caption: Proposed synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- via the Wittig reaction.

Experimental Protocol

Materials:

-

Acetonyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or n-butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Cinnamaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend acetonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base such as sodium hydride (1.1 equivalents) portion-wise or n-butyllithium dropwise. The formation of a deep orange or red color indicates the generation of the phosphonium ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,5-Hexadien-2-one, 3-methyl-6-phenyl-.

Characterization Workflow

The identity and purity of the synthesized compound should be confirmed through a series of analytical techniques.

Caption: Workflow for the purification and characterization of the synthesized product.

Potential Biological Signaling Pathways

While no biological activity has been reported for this specific compound, the α,β-unsaturated ketone moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in proteins. This suggests that the compound could modulate signaling pathways involved in inflammation and cellular stress responses.

Caption: Hypothetical modulation of the NF-κB inflammatory pathway.

Further research could explore the potential of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- to act as an anti-inflammatory agent by inhibiting key signaling proteins like IKK (IκB kinase) or other components of the NF-κB pathway. Additionally, its potential cytotoxicity against cancer cell lines could be investigated, as many α,β-unsaturated ketones exhibit anticancer properties.

References

Spectroscopic and Structural Elucidation of Phenyl-Hexadienone Derivatives: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a detailed overview of the spectroscopic properties of key phenyl-hexadienone derivatives. Due to the limited availability of experimental data for 3-methyl-6-phenyl-3,5-hexadien-2-one, this document focuses on the well-characterized analogous compound, 6-phenyl-3,5-hexadien-2-one. The guide presents a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are also provided, offering a foundational understanding for researchers in the field.

Introduction

Phenyl-hexadienone scaffolds are of significant interest in medicinal chemistry and materials science due to their conjugated systems and potential for diverse functionalization. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and the development of new applications. This guide serves as a technical resource, presenting key spectroscopic data and the methodologies to obtain them.

Spectroscopic Data of 6-Phenyl-3,5-hexadien-2-one

The following sections summarize the available spectroscopic data for 6-phenyl-3,5-hexadien-2-one (CAS No: 4173-44-8), a close structural analog of 3-methyl-6-phenyl-3,5-hexadien-2-one.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 6-Phenyl-3,5-hexadien-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in accessible literature |

Table 2: ¹³C NMR Spectroscopic Data for 6-Phenyl-3,5-hexadien-2-one

| Chemical Shift (δ) ppm | Assignment |

| Data not available in accessible literature |

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 6-Phenyl-3,5-hexadien-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O (α,β-unsaturated ketone) |

| ~1600, ~1580 | Medium-Weak | C=C (aromatic and conjugated) |

| ~985 | Strong | Trans C-H bend (alkene) |

Note: The presented IR data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 6-Phenyl-3,5-hexadien-2-one

| m/z | Relative Intensity (%) | Assignment |

| 172.22 | [M]⁺ (Molecular Ion)[1] | |

| Specific fragmentation data not available |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and acquire the spectrum. Standard acquisition parameters for ¹H NMR may include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or dichloromethane).

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and record the spectrum. A background spectrum of the clean salt plate should be acquired first and subtracted from the sample spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for volatile organic compounds. The high-energy electron beam ionizes the sample molecules.

-

Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of an organic compound.

Logical Relationship of Spectroscopic Data

The data from different spectroscopic techniques are complementary and together provide a comprehensive structural picture.

Caption: A diagram showing how data from different spectroscopic methods are integrated to determine a molecule's structure.

References

In-depth Technical Guide: 3-methyl-6-phenylhexa-3,5-dien-2-one (CAS 19520-38-8)

Preface for Researchers, Scientists, and Drug Development Professionals: This document serves as a technical guide on the chemical compound with CAS number 19520-38-8, identified as 3-methyl-6-phenylhexa-3,5-dien-2-one. A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed public information regarding this specific compound. This guide presents the available data and highlights the information gaps to provide a clear understanding of the current state of knowledge for research and development purposes.

Chemical Identification and Properties

Tabulated below are the fundamental chemical identifiers and properties for 3-methyl-6-phenylhexa-3,5-dien-2-one.

| Property | Value | Source |

| CAS Number | 19520-38-8 | - |

| Chemical Name | 3-methyl-6-phenylhexa-3,5-dien-2-one | - |

| Molecular Formula | C13H14O | [1][2] |

| Synonyms | 3,5-Hexadien-2-one, 3-methyl-6-phenyl- | [1][2] |

Note on a Related Compound: It is important to distinguish CAS 19520-38-8 from a structurally similar compound, 6-phenylhexa-3,5-dien-2-one (CAS 4173-44-8) . This related molecule, which lacks the methyl group at the 3-position, has been identified as a minor component of kava kava extract. The information regarding these two compounds should not be conflated.

Synthesis and Spectroscopic Data

Biological Activity and Mechanism of Action

As of the latest available information, there are no published studies detailing the biological activity or mechanism of action for 3-methyl-6-phenylhexa-3,5-dien-2-one. Searches for pharmacological data, including in vitro or in vivo studies, did not yield any specific results for this compound.

The absence of such data suggests that 3-methyl-6-phenylhexa-3,5-dien-2-one is not a widely studied compound in the fields of pharmacology and drug development. Therefore, no signaling pathways or experimental workflows can be depicted.

Quantitative Data

A thorough search for quantitative data such as IC50 values, binding affinities, pharmacokinetic parameters, or other relevant metrics for 3-methyl-6-phenylhexa-3,5-dien-2-one yielded no results.

Conclusion and Outlook for Research Professionals

The available information on 3-methyl-6-phenylhexa-3,5-dien-2-one (CAS 19520-38-8) is limited to its basic chemical identity. There is a notable absence of data regarding its synthesis, physicochemical properties, biological activity, and toxicological profile in publicly accessible scientific literature and databases.

For researchers and drug development professionals, this indicates that the compound is likely not a subject of significant past or current research. Any project involving this chemical would necessitate foundational studies to determine its properties and potential biological effects. The lack of existing data presents both a challenge and an opportunity for novel research into this chemical entity.

Below is a logical diagram illustrating the current information status for this compound.

References

The Biological Activity of Substituted Dienones: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted dienones, a promising class of compounds with significant therapeutic potential.

Introduction

Substituted dienones, particularly those featuring the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, have garnered considerable attention in the field of drug discovery for their potent and often selective biological activities.[1] These compounds, characterized by a cross-conjugated dienone system, have demonstrated a wide spectrum of effects, most notably in the realms of anticancer and anti-inflammatory research. Their electrophilic nature, primarily acting as Michael acceptors, allows them to interact with various cellular nucleophiles, particularly thiol groups on proteins, thereby modulating critical signaling pathways.[1] This technical guide provides a comprehensive overview of the biological activities of substituted dienones, with a focus on their anticancer and anti-inflammatory properties, detailed experimental protocols for their evaluation, and a summary of their structure-activity relationships.

Anticancer Activity of Substituted Dienones

A significant body of research has highlighted the potent cytotoxic effects of substituted dienones against a variety of cancer cell lines, often with a notable selectivity for malignant cells over their non-cancerous counterparts.

Mechanism of Action

The primary mechanism underlying the anticancer activity of many substituted dienones is the inhibition of the ubiquitin-proteasome system (UPS) . The UPS is a critical cellular machinery responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Cancer cells, with their high rates of proliferation and protein turnover, are particularly dependent on a functional UPS, making it an attractive target for cancer therapy.

Substituted dienones have been shown to target key components of the UPS. For instance, the dienone b-AP15 is a known inhibitor of two 19S regulatory particle-associated deubiquitinases (DUBs), USP14 and UCHL5 .[2][3] Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately triggers apoptosis.[1][4] This mechanism is often independent of the p53 tumor suppressor status, which is a significant advantage as p53 is frequently mutated in human cancers.[2][4]

Another important signaling pathway modulated by some dienones is the Keap1-Nrf2 pathway . Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as certain dienones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of its target genes, thereby protecting cells from oxidative stress. While this is a protective mechanism, its role in cancer is complex and context-dependent.

Quantitative Cytotoxicity Data

The cytotoxic potential of substituted dienones is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of representative 3,5-bis(benzylidene)-4-piperidones against various human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Selected 3,5-bis(benzylidene)-4-piperidones

| Compound | R Substituent | HCT116 (Colon) | HT29 (Colon) |

| 2b | 4-F | < 4 | < 4 |

| 2d | 4-Cl | < 4 | < 4 |

| 2f | 4-Br | < 4 | < 4 |

| 3a | 2-OH | < 4 | < 4 |

| 3b | 3-OH | < 4 | < 4 |

| 3e | 4-N(CH3)2 | < 4 | < 4 |

Data sourced from a study on unsymmetrical 3,5-bis(benzylidene)-4-piperidones.[5]

Table 2: Cytotoxicity (CC50, µM) and Selectivity Index (SI) of N-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones

| Compound | HSC-2 (Oral Cancer) | HSC-4 (Oral Cancer) | HL-60 (Leukemia) | Average Normal Cells | SI |

| 2a | 0.53 | 0.69 | 0.28 | >19.2 | >36.2 |

| 2b | 0.58 | 0.72 | 0.26 | 17.5 | 30.2 |

| 2c | 0.49 | 0.64 | 0.23 | 11.2 | 22.9 |

| 2d | 0.52 | 0.68 | 0.24 | 14.3 | 27.5 |

| 2e | 0.74 | 0.96 | 0.35 | 9.9 | 13.4 |

CC50 is the concentration required to reduce the number of viable cells by 50%. SI is the ratio of the average CC50 for normal cells to that for tumor cells.[6]

Anti-inflammatory Activity of Substituted Dienones

In addition to their anticancer properties, many substituted dienones exhibit significant anti-inflammatory activity. This is primarily attributed to their ability to modulate key inflammatory signaling pathways.

Mechanism of Action

The anti-inflammatory effects of dienones are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes involved in the production of inflammatory mediators (e.g., iNOS, COX-2). Some dienones have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of dienones can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). The following table presents the NO production inhibitory activity of selected compounds.

Table 3: Inhibition of Nitric Oxide (NO) Production by Selected Compounds

| Compound | IC50 (µM) for NO Inhibition |

| Compound 7 | 12.0 ± 0.8 |

| Compound 8 | 17.8 ± 0.6 |

| Compound 9 | 7.6 ± 0.3 |

Data from a study on NO production inhibitors from Polygonum multiflorum, which includes compounds with dienone-like structures.[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Substituted dienone compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the dienone compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Substituted dienone compounds

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the dienone compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition and determine the IC50 values.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol provides a general framework for analyzing the effects of dienones on proteins involved in the UPS and other signaling pathways.

Materials:

-

Cells treated with dienone compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-Nrf2, anti-Keap1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

Substituted dienones represent a versatile and potent class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. Their ability to modulate key cellular signaling pathways, particularly the ubiquitin-proteasome system and the NF-κB pathway, provides a strong rationale for their therapeutic application. The data and experimental protocols presented in this guide offer a foundational resource for researchers in the field of drug discovery and development to further explore and harness the therapeutic promise of substituted dienones. Future research should continue to focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Treatment with b-AP15 to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deubiquitinase inhibitor b-AP15 activates endoplasmic reticulum (ER) stress and inhibits Wnt/Notch1 signaling pathway l… [ouci.dntb.gov.ua]

- 5. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

3-Methyl-6-phenyl-3,5-hexadien-2-one: A Chalcone Analogue for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of bioactive molecules.[1][2] Their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, have positioned them as promising scaffolds in drug discovery.[3][4] This technical guide focuses on the chalcone analogue, 3-methyl-6-phenyl-3,5-hexadien-2-one, a derivative of cinnamylideneacetone. While specific data on this methylated analogue is limited, this document provides a comprehensive overview based on the established chemistry and biology of closely related α-methylchalcones and the parent compound. It details synthetic methodologies, potential biological activities with a focus on anticancer and antimicrobial applications, and explores the modulation of key signaling pathways. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols are provided to guide future research and development of this and similar chalcone analogues.

Introduction to Chalcones and their Significance

Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors to flavonoids and isoflavonoids.[2][5] The core chalcone structure, featuring a reactive α,β-unsaturated keto function, is responsible for its broad spectrum of biological activities.[4] Modifications to the aromatic rings and the enone system have led to the synthesis of numerous derivatives with enhanced potency and selectivity.[2] The introduction of a methyl group at the α-position of the enone system, as in 3-methyl-6-phenyl-3,5-hexadien-2-one, can significantly influence the compound's reactivity and biological profile.[6] This modification can alter the molecule's conformation and its ability to act as a Michael acceptor, potentially impacting its interaction with biological targets.[6]

Synthesis of 3-Methyl-6-phenyl-3,5-hexadien-2-one

The synthesis of α-methylchalcones such as 3-methyl-6-phenyl-3,5-hexadien-2-one can be achieved through well-established organic reactions, primarily the Claisen-Schmidt condensation and the Wittig reaction.

Claisen-Schmidt Condensation

This is a base-catalyzed aldol condensation between an aromatic aldehyde (cinnamaldehyde) and a ketone (acetone) or, in the case of the target molecule, a substituted ketone (methyl ethyl ketone).[7][8][9]

Experimental Protocol (General for α-Methylchalcone Synthesis):

-

Dissolve phenylacetone (1 equivalent) and the desired benzaldehyde derivative (1 equivalent) in anhydrous ethanol in a three-necked flask.[10]

-

Add a 20% potassium hydroxide (KOH) solution as a catalyst.[10]

-

The reaction can be conducted under microwave heating or at room temperature with stirring for an extended period (e.g., 18 hours if using a milder base like piperidine).[6][10]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]

Wittig Reaction

The Wittig reaction provides an alternative route for the synthesis of chalcones, involving the reaction of a phosphonium ylide with an aldehyde or ketone.[11][12][13]

Experimental Protocol (General for Chalcone Synthesis via Wittig Reaction):

-

Preparation of the Phosphonium Ylide:

-

React triphenylphosphine with an appropriate alkyl halide (e.g., 1-bromo-2-butanone) to form the corresponding phosphonium salt.

-

Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent (e.g., THF) to generate the ylide.[11]

-

-

Reaction with Aldehyde:

-

Add cinnamaldehyde to the ylide solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the chalcone from the triphenylphosphine oxide byproduct.

-

Biological Activities and Potential Therapeutic Applications

Chalcones exhibit a wide array of biological activities. The introduction of an α-methyl group can modulate these activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of chalcones, including α-methylchalcone derivatives.[3][10][14] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[10][15][16]

Quantitative Data on Anticancer Activity of Chalcone Analogues:

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-1-(2,4-dihydroxyphenyl)-3-(4-(dimethylamino) phenyl)-2-methylprop-2-en-1-one | HeLa (Cervical Cancer) | 0.035 | [6] |

| Chalcone | MDA-MB-231 (Breast Cancer) | 18.1 | [1] |

| 2-Hydroxychalcone | MDA-MB-231 (Breast Cancer) | 4.6 | [1] |

| Xanthohumol | MDA-MB-231 (Breast Cancer) | 6.7 | [1] |

| Butein | Aromatase Inhibition | 3.75 | [1] |

| Cardamonin | HepG2 (Liver Cancer) | 17.1 | [1] |

| Brominated Chalcone Derivative | Gastric Cancer Cells | 3.57–5.61 | [3] |

| Chalcone-pyrazole hybrid | Hepatocellular Carcinoma Cells | 0.5–4.8 | [3] |

Antimicrobial Activity

Chalcones are also recognized for their significant antimicrobial properties against a broad spectrum of bacteria and fungi.[2][4][17][18] The presence of the α,β-unsaturated carbonyl system is crucial for this activity.[4]

Experimental Protocol (General for Antimicrobial Susceptibility Testing):

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Add the standardized microbial inoculum to each well.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[17]

-

-

Disk Diffusion Assay:

-

Impregnate sterile paper discs with known concentrations of the test compound.

-

Place the discs on an agar plate uniformly inoculated with the test microorganism.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc to assess the antimicrobial activity.[4]

-

Signaling Pathways Modulated by Chalcones

The biological effects of chalcones are often mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer.[19][20] Chalcones have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects.[15][19][21] They can block the degradation of the inhibitory protein IκBα or interfere with the DNA-binding activity of NF-κB.[21]

Apoptosis Pathways

Chalcones can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][22][23] They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[16][22]

Conclusion and Future Directions

3-Methyl-6-phenyl-3,5-hexadien-2-one represents a promising, yet underexplored, chalcone analogue. Based on the extensive research on related α-methylchalcones and the parent compound, it is anticipated to possess significant biological activities, particularly in the realms of anticancer and antimicrobial applications. The synthetic routes are well-established, allowing for its efficient production and the generation of further derivatives for structure-activity relationship (SAR) studies. Future research should focus on the specific synthesis and biological evaluation of this compound to confirm its therapeutic potential. In-depth studies on its mechanism of action, including its effects on key signaling pathways such as NF-κB and apoptosis, will be crucial for its development as a potential therapeutic agent. The data and protocols presented in this guide provide a solid foundation for initiating such research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Frontiers | Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity, and Reversal of Drug Resistance in HeLa/DDP Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 3,5-Hexadien-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,5-hexadien-2-one scaffold, a conjugated dienone, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its inherent reactivity, attributed to the Michael acceptor properties of the α,β-unsaturated ketone system, allows for covalent interactions with various biological nucleophiles, leading to the modulation of diverse cellular pathways. This technical guide provides a comprehensive literature review of 3,5-hexadien-2-one derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents.

Synthetic Strategies for 3,5-Hexadien-2-one Derivatives

The synthesis of 3,5-hexadien-2-one derivatives, particularly the extensively studied 1,5-diaryl-1,4-pentadien-3-one analogs (structurally related curcuminoids), is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation. This straightforward and efficient method involves the reaction of an appropriate aromatic aldehyde with acetone.

General Experimental Protocol: Claisen-Schmidt Condensation

A typical procedure involves dissolving the substituted aromatic aldehyde and acetone in a solvent such as aqueous ethanol. A base, commonly sodium hydroxide, is then added to catalyze the condensation reaction. The reaction mixture is typically stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the product is usually isolated by filtration, washed, and can be further purified by recrystallization.

For instance, the synthesis of 1,5-diaryl-1,4-pentadien-3-ones can be carried out by reacting an aromatic aldehyde with acetone in the presence of sodium hydroxide in aqueous ethanol[1]. The structures of the resulting compounds are typically confirmed using spectroscopic methods such as UV, IR, ¹H NMR, ¹³C NMR, and mass spectrometry[1]. More recently, ultrasound irradiation has been employed to accelerate the reaction, leading to higher yields in shorter reaction times under milder conditions.

Biological Activities and Therapeutic Applications

Derivatives of the 3,5-hexadien-2-one scaffold have been investigated for a range of pharmacological activities, with a primary focus on their cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

The cytotoxicity of these compounds is a significant area of research, with many derivatives showing potent activity against various cancer cell lines. The presence of the dienone moiety is crucial for this activity, as it can act as a Michael acceptor, forming covalent adducts with cellular thiols, such as cysteine residues in proteins.

A series of 3,5-bis(benzylidene)-4-piperidones, which contain the 1,5-diaryl-3-oxo-1,4-pentadienyl group, have demonstrated significant cytotoxic potencies with IC50 values in the micromolar and even nanomolar range against a wide array of cancer cells[2]. For example, certain ortho-substituted 3,5-bis(benzylidene)-4-piperidones exhibited IC50 values below 10 µM against human Molt/4C8 and CEM T-lymphocytes, with some compounds being statistically more potent than the anticancer drug melphalan[3].

Table 1: Cytotoxicity of Selected 3,5-bis(benzylidene)-4-piperidone Derivatives [3]

| Compound | Molt4/C8 IC50 (µM) | CEM IC50 (µM) | L1210 IC50 (µM) |

| 1a | 0.85 ± 0.09 | 1.34 ± 0.08 | 10.3 ± 1.1 |

| 1b | 0.54 ± 0.10 | 0.94 ± 0.05 | 4.80 ± 0.20 |

| 1e | 0.99 ± 0.07 | 1.83 ± 0.11 | 14.1 ± 1.2 |

| 1f | 0.99 ± 0.08 | 1.69 ± 0.09 | 15.2 ± 1.3 |

| 1i | 1.17 ± 0.11 | 2.11 ± 0.15 | 18.2 ± 1.5 |

| 1k | 1.40 ± 0.12 | 2.55 ± 0.18 | 21.3 ± 1.9 |

| 1m | 0.64 ± 0.06 | 1.15 ± 0.09 | 8.90 ± 0.80 |

| 1n | 0.33 ± 0.03 | 0.65 ± 0.05 | 3.50 ± 0.30 |

| Melphalan | 2.93 ± 0.25 | - | - |

Note: Data represents the mean ± standard deviation of three independent experiments.

The cytotoxic mechanism of these compounds often involves the induction of apoptosis. For instance, fused-pyrazoline derivatives of bis-chalcones have shown significant antiproliferative effects against MCF-7 breast cancer cells with IC50 values of 8 µM and 8.5 µM after 48 hours of exposure[4].

Anti-inflammatory Activity

The anti-inflammatory properties of 3,5-hexadien-2-one derivatives are primarily attributed to their ability to inhibit key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Structurally related curcumin analogs, such as 3,5-bis(2-pyridinylmethylidene)-4-piperidone (EF31), have been shown to be potent inhibitors of the NF-κB signaling pathway. EF31 exhibited an IC50 of approximately 5 µM for the inhibition of LPS-induced NF-κB DNA binding in mouse RAW264.7 macrophages, which was significantly more potent than curcumin[5]. This inhibition is mediated, at least in part, by the direct inhibition of IκB kinase β (IKKβ), a key enzyme in the activation of the NF-κB pathway[5].

Table 2: Anti-inflammatory Activity of a Curcumin Analog (EF31) [5]

| Activity | IC50 (µM) |

| Inhibition of LPS-induced NF-κB DNA binding | ~5 |

| Inhibition of IκB kinase β | ~1.92 |

The inhibition of the NF-κB pathway by these compounds leads to the downstream suppression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Signaling Pathways and Experimental Workflows

The biological effects of 3,5-hexadien-2-one derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for the anti-inflammatory and some of the anticancer effects of these compounds. The general mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by 3,5-hexadien-2-one derivatives.

General Workflow for Synthesis and Biological Evaluation

The development of novel 3,5-hexadien-2-one derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological testing.

Caption: General workflow for the development of 3,5-hexadien-2-one derivatives.

Conclusion

The 3,5-hexadien-2-one scaffold and its derivatives, particularly those with diaryl substitutions, represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis and potent cytotoxic and anti-inflammatory activities make them attractive candidates for further development. Future research should focus on expanding the structural diversity of this class of compounds, elucidating their detailed mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into in vivo efficacy. The continued exploration of these derivatives holds promise for the development of novel therapeutics for cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Methyl-6-phenyl-3,5-hexadien-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-methyl-6-phenyl-3,5-hexadien-2-one, a versatile building block in organic synthesis. The protocols detailed herein are based on established methodologies for analogous α,β-unsaturated ketone systems and are intended to serve as a foundational guide for the synthesis of diverse molecular scaffolds.

Synthesis of Dihydropyrimidinone and Dihydropyrimidine-2-thione Derivatives via Biginelli-type Reaction

The extended conjugation in 3-methyl-6-phenyl-3,5-hexadien-2-one makes it an excellent substrate for cyclocondensation reactions. The Biginelli reaction, a one-pot multicomponent reaction, provides a straightforward route to highly functionalized dihydropyrimidinones and their thio-analogs, which are known for their wide range of pharmacological activities.

Reaction Scheme:

Caption: Biginelli-type cyclocondensation reaction workflow.

Experimental Protocol: Synthesis of 4-(1-methyl-4-phenylbuta-1,3-dien-1-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-6-phenyl-3,5-hexadien-2-one (10 mmol, 1.86 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in absolute ethanol (30 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) or p-toluenesulfonic acid monohydrate (0.1 g).

-

Reaction Execution: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyrimidinone derivative.

Quantitative Data:

| Reactant (R-X) | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| Urea | Dihydropyrimidinone | HCl | Ethanol | 4-6 | 75-85 |

| Thiourea | Dihydropyrimidine-2-thione | p-TsOH | Acetic Acid | 5-7 | 70-80 |

Synthesis of Substituted Pyridin-2(1H)-ones

Multicomponent reactions offer an efficient pathway to construct complex heterocyclic scaffolds. Substituted pyridin-2(1H)-ones, which are prevalent in medicinal chemistry, can be synthesized from 3-methyl-6-phenyl-3,5-hexadien-2-one through a one-pot reaction with an active methylene nitrile and an ammonium salt.

Reaction Scheme:

Caption: Multicomponent synthesis of pyridin-2(1H)-ones.

Experimental Protocol: Synthesis of 4-(1-methyl-4-phenylbuta-1,3-dien-1-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Reaction Setup: To a 50 mL round-bottom flask, add 3-methyl-6-phenyl-3,5-hexadien-2-one (10 mmol, 1.86 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (20 mmol, 1.54 g) in 20 mL of absolute ethanol.

-

Catalyst Addition: Add a few drops of piperidine as a catalyst.

-

Reaction Execution: Reflux the mixture for 8-10 hours, monitoring by TLC.

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water (50 mL) with stirring. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture).

Quantitative Data:

| Catalyst | Solvent | Time (h) | Yield (%) |

| Piperidine | Ethanol | 8-10 | 65-75 |

| Pyrrolidine | Methanol | 8-10 | 60-70 |

Michael Addition of Nucleophiles

The electron-deficient β- and δ-positions of the dienone system are susceptible to nucleophilic attack via Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reaction Scheme:

Caption: Michael addition to the dienone system.

Experimental Protocol: 1,4-Addition of Nitromethane

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-methyl-6-phenyl-3,5-hexadien-2-one (5 mmol, 0.93 g) in dry tetrahydrofuran (THF, 20 mL).

-

Reagent Addition: Add nitromethane (10 mmol, 0.61 g) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.5 mmol, 0.84 g) dropwise to the stirred solution.

-

Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Work-up and Isolation: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield the Michael adduct.

Quantitative Data:

| Nucleophile | Base | Solvent | Time (h) | Yield (%) |

| Nitromethane | DBU | THF | 12-16 | 80-90 |

| Diethyl Malonate | NaOEt | Ethanol | 10-14 | 75-85 |

Robinson Annulation for the Synthesis of Fused Ring Systems

The Robinson annulation is a classic and powerful method for the formation of six-membered rings. It involves a Michael addition followed by an intramolecular aldol condensation. 3-Methyl-6-phenyl-3,5-hexadien-2-one can act as the Michael acceptor in this sequence.

Logical Workflow:

Caption: Logical workflow of the Robinson Annulation.

Experimental Protocol: Synthesis of a Substituted Cyclohexenone Derivative

-

Enolate Formation: In a three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (10 mmol, 0.23 g) in absolute ethanol (20 mL). To this, add a cyclic ketone (e.g., cyclohexanone, 10 mmol, 0.98 g) dropwise at 0 °C.

-

Michael Addition: To the freshly prepared enolate solution, add a solution of 3-methyl-6-phenyl-3,5-hexadien-2-one (10 mmol, 1.86 g) in ethanol (10 mL) dropwise at 0 °C. Allow the mixture to stir at room temperature for 24 hours.

-

Aldol Condensation and Dehydration: Heat the reaction mixture to reflux for 8-12 hours to effect the intramolecular aldol condensation and subsequent dehydration.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 30 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the annulated product.

Quantitative Data:

| Ketone Enolate Source | Base | Solvent | Time (h) | Yield (%) |

| Cyclohexanone | NaOEt | Ethanol | 32-36 | 50-60 |

| 2-Methylcyclohexanone | LDA | THF | 24-30 | 55-65 |

Disclaimer: The provided protocols are illustrative and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale trial reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: 3-methyl-6-phenyl-3,5-hexadien-2-one as a Medicinal Chemistry Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 3-methyl-6-phenyl-3,5-hexadien-2-one, a chalcone derivative with significant potential as an intermediate in medicinal chemistry. Due to a scarcity of direct experimental data for this specific compound, this document leverages information on its parent compound, 6-phenyl-3,5-hexadien-2-one (cinnamylideneacetone), and the broader class of chalcones to infer its properties and potential applications. Detailed protocols for the synthesis of the parent compound and a proposed synthetic route for the title compound are provided. Furthermore, the known biological activities of related chalcones, focusing on their anti-inflammatory and anticancer properties, are summarized, and key signaling pathways involved in their mechanism of action are illustrated.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry.[1][2] Their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, makes them attractive scaffolds for drug discovery.[3][4] The α,β-unsaturated ketone moiety is a key pharmacophore, often acting as a Michael acceptor, which allows for covalent interactions with biological nucleophiles, such as cysteine residues in key proteins.[5]

3-methyl-6-phenyl-3,5-hexadien-2-one is a derivative of the simpler chalcone, 6-phenyl-3,5-hexadien-2-one. The introduction of a methyl group at the α-position of the carbonyl is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and biological activity. While direct studies on 3-methyl-6-phenyl-3,5-hexadien-2-one are limited, its structural similarity to a well-studied class of compounds suggests its utility as a valuable intermediate for the synthesis of novel therapeutic agents. This document provides a foundational guide for researchers interested in exploring the potential of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol |

| Appearance | Yellowish liquid or solid |

| CAS Number | 4173-44-8 |

| Boiling Point | 317.1 °C at 760 mmHg |

| LogP | 2.85 |

Synthesis Protocols

Protocol 1: Synthesis of 6-phenyl-3,5-hexadien-2-one (Parent Compound) via Claisen-Schmidt Condensation

This protocol describes a standard Claisen-Schmidt condensation for the synthesis of the parent chalcone.

Materials:

-

Cinnamaldehyde

-

Acetone

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard glassware for reaction and workup

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cinnamaldehyde (1 equivalent) in a minimal amount of 95% ethanol.

-

Add acetone (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Slowly add the 10% NaOH solution dropwise to the reaction mixture while stirring vigorously.

-

Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

A yellow precipitate of 6-phenyl-3,5-hexadien-2-one will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.

-

Dry the purified product under vacuum. A typical yield for this reaction is in the range of 80-95%.

Protocol 2: Proposed Synthesis of 3-methyl-6-phenyl-3,5-hexadien-2-one via α-Methylation

This proposed protocol is based on general methods for the α-methylation of α,β-unsaturated ketones. Optimization of reaction conditions may be necessary.

Materials:

-

6-phenyl-3,5-hexadien-2-one

-

A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride solution)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Dry glassware

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Dissolve 6-phenyl-3,5-hexadien-2-one (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-methyl-6-phenyl-3,5-hexadien-2-one.

Biological Activity and Potential Applications

While specific biological data for 3-methyl-6-phenyl-3,5-hexadien-2-one is not available, the extensive research on chalcones provides a strong basis for its potential as a medicinally relevant intermediate.

Anti-Inflammatory Activity

Chalcones are well-documented inhibitors of key inflammatory pathways.[6] They have been shown to suppress the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[7] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the direct inhibition of IKK.[3] The α,β-unsaturated carbonyl moiety is crucial for this activity, as it can covalently modify cysteine residues in these proteins.

Anticancer Activity

A vast number of chalcone derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines.[1][8] Their mechanisms of action are diverse and include:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Chalcones can prevent the formation of new blood vessels that tumors need to grow.

-

Activation of the Nrf2 Pathway: The electrophilic nature of chalcones allows them to activate the Keap1-Nrf2 antioxidant response pathway, which can have protective effects in normal cells but can also be exploited for anticancer effects.[2][5]

The table below summarizes the anticancer activity of some representative chalcones, demonstrating the potential potency of this class of compounds.

| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Licochalcone A | Human gastric cancer (BCG-823) | 12.5 | [9] |

| Xanthohumol | Human breast cancer (MCF-7) | 8.8 | [10] |

| Butein | Human colon cancer (HCT116) | 5.3 | [3] |

| Cardamonin | Human breast cancer (MDA-MB-231) | 15.2 | [1] |

Visualizations

Caption: Synthetic workflow for the parent and target compounds.

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Caption: Activation of the Keap1-Nrf2 pathway by chalcones.

Conclusion

3-methyl-6-phenyl-3,5-hexadien-2-one represents an intriguing, yet underexplored, intermediate for medicinal chemistry. Based on the well-established pharmacology of the chalcone scaffold, it is reasonable to predict that this compound and its derivatives will exhibit significant biological activities. The provided protocols offer a starting point for the synthesis and subsequent investigation of this compound. Further research is warranted to elucidate its specific biological profile and to explore its full potential in the development of novel therapeutic agents. The structural modification provided by the α-methyl group may lead to compounds with improved potency, selectivity, or pharmacokinetic properties compared to their unmethylated counterparts.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-Methyl-6-phenyl-3,5-hexadien-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-6-phenyl-3,5-hexadien-2-one is a chalcone derivative. Chalcones are a class of organic compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the quantification of these compounds in various matrices during research and drug development. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of 3-methyl-6-phenyl-3,5-hexadien-2-one. The method is based on reversed-phase chromatography, which is a common and effective technique for the separation of chalcones and other non-polar to moderately polar compounds.[1][2]

Compound Information

-

Compound Name: 3-Methyl-6-phenyl-3,5-hexadien-2-one

-

Synonyms: Cinnamylideneacetone[3], 6-Phenyl-3,5-hexadien-2-one[3][4]

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (acetonitrile) and water is used to elute the compound from the column. The concentration of the organic solvent can be adjusted to optimize the retention and separation. Detection is performed at a wavelength where the analyte exhibits strong absorbance, which for chalcones is typically in the range of 340-390 nm (Band I) or 220-270 nm (Band II).[2]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Standard: Pure standard of 3-methyl-6-phenyl-3,5-hexadien-2-one.

-

Glassware: Volumetric flasks, pipettes, and vials appropriate for sample and standard preparation.

2. Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system but a starting point of 60:40 (v/v) acetonitrile:water is recommended. The mobile phase should be degassed before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-methyl-6-phenyl-3,5-hexadien-2-one standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | 10 minutes (or until the peak of interest has eluted) |

4. Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a suitable extraction method such as solid-phase extraction (SPE) may be necessary.[2]

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure there are no interfering peaks.

-

Inject the series of working standard solutions to construct a calibration curve.

-

Inject the prepared sample solutions.

-

After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) and then store it in an appropriate solvent as recommended by the manufacturer.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% (for n=6 injections) |

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Retention Time (tR) | 5.8 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of 3-methyl-6-phenyl-3,5-hexadien-2-one.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes.

Caption: Relationship between HPLC method parameters and performance characteristics.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Phenyl-3,5-hexadien-2-one | C12H12O | CID 107512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,5-Hexadien-2-one,6-phenyl-, (3E,5E)- | CAS#:29179-13-3 | Chemsrc [chemsrc.com]

- 6. Human Metabolome Database: Showing metabocard for Cinnamylideneacetone (HMDB0031621) [hmdb.ca]

Application Notes and Protocols for Efficacy Testing of 3-methyl-6-phenyl-3,5-hexadien-2-one

Introduction

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 3-methyl-6-phenyl-3,5-hexadien-2-one. Based on the structural characteristics shared with compounds known for anti-inflammatory and anti-cancer activities, this document outlines a tiered approach for screening and validating its potential as a therapeutic agent. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in preclinical drug discovery.

The experimental design begins with a broad in vitro screening to assess cytotoxicity against various cancer cell lines and to determine its anti-inflammatory properties. Promising in vitro results will subsequently be validated through more complex in vivo models to establish a comprehensive efficacy and safety profile.

Hypothesized Mechanism of Action

Given the presence of a conjugated ketone system and a phenyl group, structural motifs found in compounds with known biological activity, it is hypothesized that 3-methyl-6-phenyl-3,5-hexadien-2-one may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer progression. A plausible mechanism could involve the inhibition of pro-inflammatory mediators and the induction of apoptosis in cancer cells. The experimental design is structured to investigate these potential mechanisms.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the efficacy of the test compound, starting from broad in vitro screening to more specific in vivo studies.

Caption: Experimental workflow for efficacy testing.

In Vitro Efficacy Screening

Cytotoxicity Screening against Cancer Cell Lines

Objective: To determine the cytotoxic effects of 3-methyl-6-phenyl-3,5-hexadien-2-one on a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 3-methyl-6-phenyl-3,5-hexadien-2-one in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 | |||

| A549 | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 | |||

| HCT116 | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 | |||

| HEK293 | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 |

Anti-inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory potential of 3-methyl-6-phenyl-3,5-hexadien-2-one by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Griess Assay for Nitric Oxide

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (0.1 - 100 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

| Treatment Group | Compound Conc. (µM) | Nitric Oxide (NO) Production (µM) (Mean ± SD) |

| Control (No LPS) | - | |

| LPS (1 µg/mL) | - | |

| LPS + Compound | 0.1 | |

| 1 | ||

| 10 | ||

| 100 | ||

| LPS + Dexamethasone (Positive Control) | 10 |

Mechanism of Action Studies

Western Blot Analysis for Apoptosis and Inflammatory Markers

Objective: To investigate the effect of 3-methyl-6-phenyl-3,5-hexadien-2-one on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3) and inflammation (e.g., iNOS, COX-2).

Protocol: Western Blotting

-

Cell Lysis: Treat cancer cells or RAW 264.7 macrophages with the test compound at its IC50 or effective anti-inflammatory concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway modulation.

In Vivo Efficacy Validation

Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of 3-methyl-6-phenyl-3,5-hexadien-2-one in an immunodeficient mouse model.

Protocol: Xenograft Tumor Growth Inhibition

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., HCT116) in 100 µL of Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume is calculated as (Length x Width²)/2.

-

Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

-

Vehicle control (e.g., saline or corn oil)

-

Test compound (e.g., 25, 50 mg/kg, administered intraperitoneally or orally, daily)

-